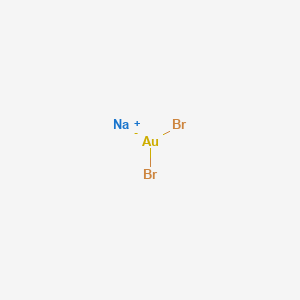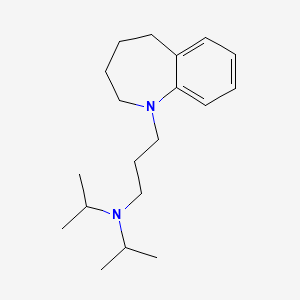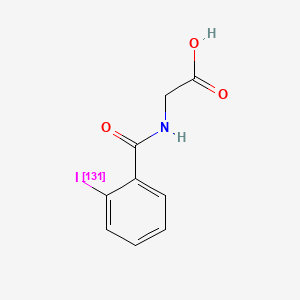
Iodohippuric acid i-131
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodohippuric acid i-131, also known as ortho-iodohippuric acid i-131, is a radiopharmaceutical compound used primarily in medical diagnostics. It is an iodine-containing compound that is labeled with the radioactive isotope iodine-131. This compound is used in renal imaging and function tests due to its ability to be rapidly excreted by the kidneys .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodohippuric acid i-131 is typically prepared through an isotopic exchange reaction. The process involves the exchange of non-radioactive iodine in ortho-iodohippuric acid with radioactive iodine-131. This reaction is carried out in the presence of a suitable solvent, such as ethanol, and at elevated temperatures . The reaction conditions are carefully controlled to ensure high radiochemical purity and yield .
Industrial Production Methods
Industrial production of this compound involves the irradiation of tellurium dioxide (TeO2) targets in a nuclear reactor to produce iodine-131. The iodine-131 is then chemically separated and used to label ortho-iodohippuric acid through the isotopic exchange method . Quality control measures, such as thin-layer chromatography, are employed to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Iodohippuric acid i-131 primarily undergoes nucleophilic substitution reactions. The isotopic exchange reaction between radioiodine and iodohippuric acid isomers is a key example of this type of reaction .
Common Reagents and Conditions
The common reagents used in the preparation of this compound include ortho-iodohippuric acid, iodine-131, and solvents like ethanol. The reaction is typically carried out at elevated temperatures to facilitate the exchange process .
Major Products
The major product of the isotopic exchange reaction is iodohippuric acid labeled with iodine-131. This compound is used in various diagnostic applications, particularly in renal imaging .
Applications De Recherche Scientifique
Iodohippuric acid i-131 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tracer to study renal function and effective renal plasma flow. Its ability to be rapidly excreted by the kidneys makes it an ideal compound for these studies .
Biology
In biology, this compound is used to investigate renal physiology and the mechanisms of renal excretion. It helps in understanding how the kidneys filter and excrete various substances .
Medicine
In medicine, this compound is used in renal scintigraphy to evaluate kidney function and diagnose conditions such as renal artery stenosis, urinary tract obstructions, and renal transplant rejection . It is also used in the assessment of renal plasma flow and glomerular filtration rate .
Industry
In the industrial sector, this compound is used in the production of radiopharmaceuticals for diagnostic imaging.
Mécanisme D'action
Iodohippuric acid i-131 exerts its effects by being rapidly taken up and excreted by the renal tubules. The compound is primarily extracted by the renal tubules and has excellent pharmacokinetic properties . The radioactive iodine-131 emits gamma rays, which can be detected using imaging equipment, allowing for the visualization of renal function and structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Aminohippuric acid: Used to measure renal plasma flow but does not contain radioactive iodine.
Technetium-99m MAG3: Another radiopharmaceutical used for renal imaging, but labeled with technetium-99m instead of iodine-131.
Uniqueness
Iodohippuric acid i-131 is unique due to its high clearance rate and excellent pharmacokinetic properties, making it highly suitable for renal imaging. Its ability to be rapidly excreted by the kidneys and its radiolabeling with iodine-131 provide high-quality functional images for diagnostic purposes .
Propriétés
Numéro CAS |
1203-90-3 |
|---|---|
Formule moléculaire |
C9H8INO3 |
Poids moléculaire |
309.07 g/mol |
Nom IUPAC |
2-[(2-(131I)iodanylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8INO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)/i10+4 |
Clé InChI |
CORFWQGVBFFZHF-AKGSDVBQSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)[131I] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)



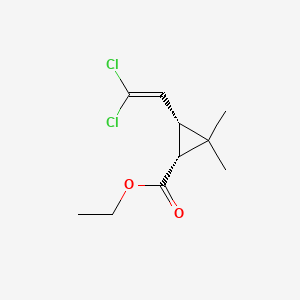
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)

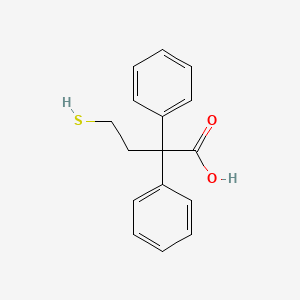
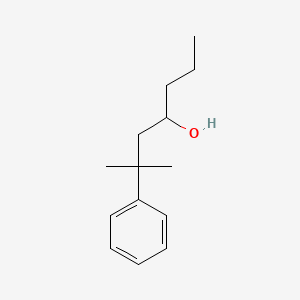
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


